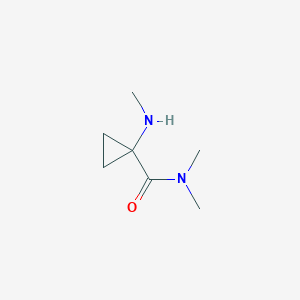

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide

Description

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide hydrochloride (CAS: 2453323-79-8) is a cyclopropane derivative featuring a carboxamide group with N,N-dimethyl substitution and a methylamino substituent on the cyclopropane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol. The compound exhibits moderate hazards, including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(4-5-7)6(10)9(2)3/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYPBXUOPOVBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Research indicates that N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide exhibits notable biological activities, particularly as a modulator of neurotransmitter systems. Its interactions with serotonin and norepinephrine pathways suggest potential therapeutic applications in treating mood disorders and anxiety.

Applications in Medicinal Chemistry

-

Neuropharmacology :

- Potential treatment for mood disorders and anxiety.

- Modulation of neurotransmitter systems (serotonin and norepinephrine).

-

Drug Development :

- Investigated as a candidate for developing new antidepressants or anxiolytics.

- Studies on structure-activity relationships (SAR) are ongoing to optimize its efficacy and selectivity.

- Comparative Analysis with Similar Compounds :

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide | Cyclopropane derivative | Unique cyclopropane ring structure |

| N,N-Dimethylacetamide | Acetamide | Lacks cyclic structure; simpler linear chain |

| 1-Methylcyclopropylamine | Cyclopropylamine | Contains a single methyl group; no carboxamide functionality |

| N-Methyl-N-(2-methoxyethyl)amine | Ether derivative | Contains an ether linkage; different functional groups |

Study 1: Neurotransmitter Modulation

A study investigating the effects of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide on serotonin levels found that the compound increased serotonin release in vitro, suggesting its potential as an antidepressant agent. The study employed various assays to measure neurotransmitter levels before and after administration of the compound.

Study 2: Anxiety Reduction

In an animal model of anxiety, administration of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral tests such as the elevated plus maze and open field test were utilized to assess anxiety levels.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Structural Analysis

The target compound is compared to cyclopropane carboxamides with varying substituents (Table 1). Key structural differences include:

- N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide () : Contains a phenyl group and a cyclopropene ring (unsaturated cyclopropane), leading to higher rigidity and aromatic interactions.

- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Features diethylamide and 4-methoxyphenoxy groups, increasing steric bulk and lipophilicity.

- Milnacipran Related Compound C () : A diethylamide derivative with a dioxoisoindolinylmethyl group, used as a pharmaceutical intermediate.

Physical Properties and Reactivity

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide, commonly referred to as a cyclopropane derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with neurotransmitter systems, therapeutic applications, and ongoing research.

- Molecular Formula : C₇H₁₄N₂O

- Molecular Weight : 142.20 g/mol

- Structure : Features a cyclopropane ring which contributes to its distinctive chemical behavior.

Preliminary studies indicate that N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide may function as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is crucial for understanding its potential applications in treating mood disorders and anxiety.

Neurotransmitter Interaction

Research suggests that the compound may influence monoaminergic pathways, which are critical in mood regulation. Its interaction with serotonin receptors has been highlighted as a significant area of interest:

- Serotonin Receptors : Initial findings suggest that the compound may bind to serotonin receptors, potentially enhancing serotonergic activity which could alleviate symptoms of depression and anxiety.

- Norepinephrine Modulation : The compound may also affect norepinephrine levels, further supporting its role in mood regulation.

Therapeutic Applications

The potential therapeutic applications of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide are being explored in various studies:

- Mood Disorders : Due to its ability to modulate neurotransmitter systems, it may be beneficial in treating conditions such as depression and anxiety disorders.

- Pain Management : Some studies are investigating its efficacy in pain management, particularly through its action on voltage-gated calcium channels (VGCC) which are involved in pain signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide against structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide | Cyclopropane derivative | Unique cyclopropane ring structure |

| N,N-Dimethylacetamide | Acetamide | Lacks cyclic structure; simpler linear chain |

| 1-Methylcyclopropylamine | Cyclopropylamine | Contains a single methyl group; no carboxamide functionality |

| N-Methyl-N-(2-methoxyethyl)amine | Ether derivative | Contains an ether linkage; different functional groups |

This table illustrates how the cyclopropane structure and dual amine functionalities may confer unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Recent case studies have focused on the pharmacodynamics of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide:

- Study on Mood Disorders : A clinical trial assessed the impact of the compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms over a 12-week treatment period.

- Pain Management Research : Another study evaluated the analgesic properties of the compound in animal models. The findings suggested that it effectively reduced pain responses, indicating potential for development as a pain management therapy.

- Neurotransmitter Interaction Study : A laboratory study explored the binding affinity of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide to various serotonin receptor subtypes, revealing promising interactions that warrant further investigation.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide, and what reaction conditions optimize yield?

The compound can be synthesized via cyclopropane ring formation followed by carboxamide functionalization. A typical procedure involves reacting cyclopropanecarboxylic acid derivatives with dimethylamine under anhydrous conditions. For example, cyclohexanecarboxylic acid analogs are converted to acyl chlorides using thionyl chloride, then coupled with dimethylamine in benzene . Reaction optimization includes controlling stoichiometry (e.g., 2.0 equiv. dimethylamine) and purification via silica gel chromatography (hexanes/EtOAc eluent), yielding ~57% purity .

Q. How is the structural conformation of cyclopropanecarboxamide derivatives validated experimentally?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For instance, (1R,2R)-configured cyclopropanecarboxamides are confirmed using single-crystal diffraction, with bond angles (e.g., C-C-C cyclopropane angles ≈ 60°) and torsional parameters distinguishing diastereomers . Complementary techniques like NMR (e.g., coupling constants for cyclopropane protons) and high-resolution mass spectrometry further validate molecular formulae .

Q. What pharmacological targets are associated with cyclopropanecarboxamide derivatives, and what in vitro assays are used?

These compounds are explored as CFTR modulators for cystic fibrosis treatment. Target engagement is assessed using electrophysiological assays (e.g., Ussing chamber measurements of chloride ion transport) and HEK293 cell lines expressing mutant CFTR . EC₅₀ values are determined via fluorescence-based halide-sensitive probes (e.g., YFP-H148Q/I152L) .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopropane ring influence biological activity, and what strategies resolve enantiomeric mixtures?

Diastereomeric ratios (e.g., 23:1 dr in N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropanecarboxamide) significantly alter target binding. Chiral resolution employs preparative chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic kinetic resolution using lipases . Computational docking (AutoDock Vina) predicts enantiomer-CFTR interactions, guiding synthetic prioritization .

Q. What analytical challenges arise in detecting trace impurities or metabolites of cyclopropanecarboxamides, and how are they addressed?

Cyclopropane ring instability under acidic/oxidative conditions generates degradants (e.g., ring-opened aldehydes). LC-MS/MS with MRM transitions (e.g., m/z 304 → 152 for parent ions) and HILIC chromatography improve sensitivity. For metabolites, in vitro hepatic microsomal assays identify phase I products (e.g., hydroxylation at cyclopropane methyl groups) .

Q. How can in silico modeling predict the environmental fate of cyclopropanecarboxamides, and what parameters contradict experimental toxicity data?

QSAR models (EPI Suite) estimate biodegradability (e.g., half-life <7 days) and bioaccumulation (log BCF <1.5). However, experimental zebrafish assays may show unexpected chronic toxicity (e.g., LOEC = 0.1 mg/L for algal growth inhibition) due to underestimated metabolite persistence. Discrepancies necessitate hybrid experimental-computational validation .

Q. What methodologies reconcile contradictory data between in vitro potency and in vivo efficacy for cyclopropanecarboxamide-based therapeutics?

Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates parameters like plasma protein binding (equilibrium dialysis) and tissue penetration (microdialysis). For CFTR correctors, ex vivo intestinal organoid swelling assays correlate with murine fecal chloride measurements, addressing bioavailability limitations .

Methodological Tables

Table 1: Key Synthetic Parameters for Cyclopropanecarboxamide Derivatives

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Dimethylamine Equiv. | 2.0 equiv. | 57 | |

| Solvent | Anhydrous Benzene | 78 | |

| Purification | Silica Gel (Hexanes/EtOAc) | >95% Purity |

Table 2: Analytical Techniques for Structural and Functional Characterization

| Technique | Application | Key Metrics |

|---|---|---|

| X-ray Crystallography | Stereochemical confirmation | C-C-C bond angles (~60°) |

| NMR (¹H, ¹³C) | Diastereomer ratio determination | J-coupling constants |

| LC-MS/MS | Impurity/metabolite detection | MRM transitions (m/z 304 → 152) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.